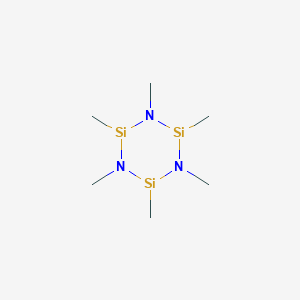

1,2,3,4,5,6-Hexamethylcyclotrisilazane

Overview

Description

1,2,3,4,5,6-Hexamethylcyclotrisilazane is an organosilicon compound with the molecular formula C6H21N3Si3. It is a cyclic trimer composed of silicon, nitrogen, and hydrogen atoms, with six methyl groups attached to the silicon atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

The primary target of 1,2,3,4,5,6-Hexamethylcyclotrisilazane is the silicon nitride and silicon carbonitride films in the semiconductor industry . This compound serves as a precursor for the deposition of these films .

Mode of Action

This compound: interacts with its targets by depositing on the silicon nitride and silicon carbonitride films . This interaction results in the formation of a six-member ring of three silicon atoms alternating with three nitrogen atoms, with two methyl groups bonded to each silicon and one hydrogen atom bonded to each nitrogen .

Biochemical Pathways

The biochemical pathways affected by This compound are primarily related to the semiconductor manufacturing process . The downstream effects include the formation of silicon nitride and silicon carbonitride films, which are crucial components in semiconductors .

Pharmacokinetics

The ADME properties of This compound It’s known that this compound is a clear colorless liquid at room temperature .

Result of Action

The molecular and cellular effects of This compound ’s action are observed in the formation of silicon nitride and silicon carbonitride films . These films are essential for the functioning of semiconductors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, it decomposes in contact with water and is insoluble in water . Therefore, a dry environment is crucial for its stability and efficacy .

Biochemical Analysis

Biochemical Properties

It is known that it has been extensively studied for its applications in the semiconductor industry, as a precursor for the deposition of films of silicon nitride .

Cellular Effects

It is known that it can cause skin and eye irritation .

Molecular Mechanism

It is known that it can interact with silicon and nitrogen atoms .

Temporal Effects in Laboratory Settings

It is known that it has a boiling point of 188°C .

Dosage Effects in Animal Models

It is known that it has a median lethal dose (LD50) of 500 mg/kg in rats .

Metabolic Pathways

It is known that it can interact with silicon and nitrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexamethylcyclotrisilazane can be synthesized through the reaction of hexamethyldisilazane (HMDS) with ammonia under specific conditions. The reaction typically involves heating the reactants in an inert atmosphere to promote the formation of the cyclic trimer.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the controlled reaction of HMDS and ammonia in a reactor vessel. The reaction mixture is then purified to obtain the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6-Hexamethylcyclotrisilazane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups, often using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation Products: Oxidation of this compound can yield siloxanes and silanols.

Reduction Products: Reduction reactions can produce silanes and other silicon-based compounds.

Substitution Products: Substitution reactions can lead to the formation of various organosilicon derivatives.

Scientific Research Applications

1,2,3,4,5,6-Hexamethylcyclotrisilazane is widely used in scientific research due to its unique properties and versatility. It finds applications in:

Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.

Biology: Employed in the study of biological systems and interactions with biomolecules.

Medicine: Utilized in the development of pharmaceuticals and medical devices.

Industry: Applied in the production of advanced materials, coatings, and adhesives.

Comparison with Similar Compounds

1,2,3,4,5,6-Hexamethylcyclotrisilazane is compared with other similar compounds, such as:

Hexamethyldisilazane (HMDS): A simpler silicon-nitrogen compound with fewer methyl groups.

Silicones: Polysiloxanes with repeating Si-O-Si units, used in various industrial applications.

Silanes: Compounds containing silicon-hydrogen bonds, used as precursors for silicon-based materials.

Uniqueness: this compound stands out due to its cyclic structure and the presence of multiple methyl groups, which enhance its stability and reactivity compared to linear or less substituted analogs.

Properties

InChI |

InChI=1S/C6H18N3Si3/c1-7-10(4)8(2)12(6)9(3)11(7)5/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFURVVDZFIESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1[Si](N([Si](N([Si]1C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180512 | |

| Record name | Cyclotrisilazane, 1,2,3,4,5,6-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2587-46-4 | |

| Record name | Cyclotrisilazane, 1,2,3,4,5,6-hexamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002587464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotrisilazane, 1,2,3,4,5,6-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

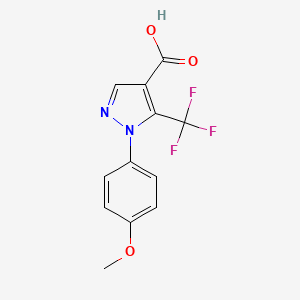

Feasible Synthetic Routes

Q1: How does 1,2,3,4,5,6-hexamethylcyclotrisilazane interact with phenolic resins and what are the downstream effects?

A1: The research paper focuses on incorporating silicon into phenolic resins using various silylating agents, including 1,2,3,4,5,6-HMCTS []. While the paper doesn't specifically detail the interaction mechanism of 1,2,3,4,5,6-HMCTS with phenolic resins, it highlights that silylation generally occurs through the reaction of the silylating agent with hydroxyl groups on the resin. This reaction leads to the formation of Si-O bonds, effectively incorporating silicon into the resin structure [].

Q2: What analytical techniques were employed to study the silylation process in the research paper?

A2: The research primarily utilized two analytical techniques to monitor and analyze the silylation process:

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis was crucial in determining the extent of silylation by measuring the amount of silicon chemically bonded to the resin []. This technique identifies specific chemical bonds and functional groups present in the sample, allowing researchers to track the formation of Si-O bonds as silylation progresses.

- Quartz Crystal Microbalance (QCM): QCM measurements provided insights into the kinetics of the silylation process []. This technique measures minute mass changes on a quartz crystal surface. By coating the crystal with the resin, researchers could track the real-time mass increase as the silylating agent (including 1,2,3,4,5,6-HMCTS) interacted with and bound to the resin.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethoxyimidazo[1,2-a]pyridine](/img/structure/B1588449.png)